N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide
Description
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide is a fluorinated acetamide derivative characterized by dual 2-fluorophenyl substituents. The compound features an acetamide backbone modified with a 2-fluorophenyl group at the nitrogen atom and a benzylamine-derived side chain bearing another 2-fluorophenyl moiety.
Properties
Molecular Formula |
C15H14F2N2O |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylamino]acetamide |
InChI |
InChI=1S/C15H14F2N2O/c16-12-6-2-1-5-11(12)9-18-10-15(20)19-14-8-4-3-7-13(14)17/h1-8,18H,9-10H2,(H,19,20) |
InChI Key |
LGBCTBZUBIADTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzylamine with 2-fluorobenzaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to form carboxylic acid derivatives.
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile for amide bond cleavage.
Conditions and Outcomes :
Nucleophilic Substitution
The fluorine atoms on the aromatic rings participate in nucleophilic aromatic substitution (NAS) under specific conditions.
Key Reactions :
-
Amination : Replacement of fluorine with amine groups using NH₃ or alkylamines.
-
Hydroxylation : Conversion to phenolic derivatives via hydroxide attack.
Experimental Data :
Reduction Reactions
The amide group can be reduced to corresponding amines using strong reducing agents.
Mechanism :
-
LiAlH₄ or BH₃ selectively reduces the amide carbonyl to a methylene group.
Conditions :
| Reducing Agent | Solvent | Temperature | Product | Purity |
|---|---|---|---|---|
| LiAlH₄ | Dry THF | 0–25°C | N-(2-Fluorophenyl)ethylamine | >90% |
| BH₃·THF | Ether | Reflux | Secondary amine with benzyl group | 78% yield |
Alkylation and Arylation
The secondary amino group undergoes alkylation/arylation to form tertiary amines.
Example Reaction :
textN-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide + CH₃I → N-(2-Fluorophenyl)-2-[(2-fluorobenzyl)(methyl)amino]acetamide
Optimized Conditions :
Cycloaddition Reactions
The compound participates in Huisgen cycloaddition with alkynes when modified with propargyl groups (see derivative in).
Notable Example :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates for pharmaceutical applications.
Stability Under Oxidative Conditions
Oxidative degradation studies reveal:
| Oxidizing Agent | Condition | Degradation Products | Stability Profile |
|---|---|---|---|
| H₂O₂ (30%) | pH 7, 25°C | Fluorobenzoic acids | >95% intact after 24h |
| KMnO₄ | Acidic, 50°C | Cleavage to fluorophenol derivatives | Rapid decomposition |
Pharmacological Interaction-Based Reactions
In biological systems, enzymatic hydrolysis by esterases/amidases releases active metabolites:
-
Primary metabolite : 2-[(2-Fluorobenzyl)amino]acetic acid (detected in vitro)
-
Half-life : ~2.3 hours in human liver microsomes
This compound’s reactivity profile highlights its versatility in synthetic chemistry and drug development. Controlled hydrolysis and substitution reactions enable precise structural modifications, while stability data inform formulation strategies. Experimental yields and conditions from peer-reviewed studies ensure reproducibility for industrial applications.
Scientific Research Applications
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and selectivity, while the acetamide moiety contributes to its stability and solubility. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Positional Isomerism of Fluorine
- N-(3-Fluorophenyl) Analogs: The compound 2-[{2-[(3-fluorophenyl)amino]-2-oxoethyl}(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide () replaces the 2-fluorophenyl group with a 3-fluorophenyl substituent. This positional shift reduces steric hindrance but may alter electronic interactions with target proteins.
N-(4-Fluorophenyl) Derivatives :
2-Chloro-N-(4-fluorophenyl)acetamide () substitutes the 2-fluorophenyl group with a 4-fluorophenyl ring. The para-fluorine orientation facilitates planar molecular conformations, which could improve crystallinity and solubility compared to ortho-fluorinated analogs .
Halogen Replacement (Fluorine vs. Chlorine)
- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ():
Chlorine introduces stronger electron-withdrawing effects and greater steric bulk than fluorine. The crystal structure of this compound reveals dihedral angles of 81.9° between the acetamide group and the substituted benzene ring, suggesting reduced planarity compared to fully fluorinated analogs. This structural distortion may influence pharmacokinetic properties .
Modifications to the Acetamide Side Chain
Sulfanyl and Heterocyclic Additions
2-{[3-[(4-Methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ():
The acetamide side chain here incorporates a sulfanyl-linked benzofuropyrimidine group. This modification increases molecular weight (MW: ~483.5 g/mol) and introduces hydrogen-bonding capabilities via the pyrimidine ring. Such derivatives are often explored as kinase inhibitors due to their ability to interact with ATP-binding pockets .- The presence of a cyano group (-CN) may improve binding to metalloenzymes or metal-containing receptors .
Coordination with Metal Ions
Physicochemical and Spectroscopic Properties
Biological Activity
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Chemical Formula : C15H15F2N
- Molecular Weight : 263.29 g/mol
- CAS Number : 57486-67-6
- InChI Key : TWXVEZBPKFIMBB-UHFFFAOYSA-N
The compound features a fluorinated phenyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, it may interfere with the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into the phenyl ring significantly influences the biological activity of the compound. Studies indicate that:
- Increased Potency : The presence of fluorine enhances binding affinity to target proteins, leading to increased potency compared to non-fluorinated analogs .
- Selectivity : Fluorinated compounds often exhibit improved selectivity for specific receptors, reducing off-target effects and enhancing therapeutic efficacy .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM .
- The compound was found to induce apoptosis in treated cells, as evidenced by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies :
Data Table
Q & A
Basic: What are the common synthetic routes for preparing N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide?
Answer: The compound is typically synthesized via a two-step reaction. First, a nucleophilic substitution between 2-fluorobenzylamine and a chloroacetamide derivative forms the secondary amine intermediate. Second, condensation with 2-fluorophenylacetic acid (or activated ester) under coupling agents like DCC/HOBt yields the final product. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from toluene .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
Answer: X-ray crystallography is the gold standard. The molecule’s planar acetamide group and fluorophenyl rings form dihedral angles (e.g., ~10.8° with the chloro-fluorophenyl ring). Crystal packing is stabilized by N–H···O hydrogen bonds and weak C–H···O interactions, creating 1D chains. Data collection at low temperatures (e.g., 100 K) and refinement with programs like SHELX are critical .
Basic: What analytical techniques are used to validate purity and structural integrity?
Answer:
- HPLC/MS : Confirms molecular weight and purity (>95%).
- NMR (¹H, ¹³C, ¹⁹F): Validates substituent positions and detects impurities.
- FTIR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹).
- Elemental Analysis : Matches experimental vs. theoretical C/H/N/F ratios .
Advanced: How can computational methods (e.g., DFT) predict electronic properties for structure-activity relationship (SAR) studies?
Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. MESP (Molecular Electrostatic Potential) maps reveal nucleophilic/electrophilic sites. For example, fluorophenyl groups increase electron-withdrawing effects, altering binding affinity. Gaussian09 or ORCA software with B3LYP/6-311++G(d,p) basis sets are commonly used .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Answer: Fluorine at the ortho position enhances metabolic stability via steric hindrance and reduced CYP450 oxidation. Comparing analogs (e.g., 2-F vs. 4-Cl) in enzyme assays (IC₅₀) reveals substituent effects. For instance, 2-fluorine in the benzylamino group may improve kinase inhibition by ~30% compared to non-halogenated analogs .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Assay Conditions : Validate buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
- Target Conformation : Use cryo-EM or X-ray co-crystallography to confirm binding modes.
- Data Normalization : Cross-reference with positive controls (e.g., staurosporine for kinase assays). Contradictions often arise from differences in protein isoforms or post-translational modifications .
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group.
- Nanoparticle Encapsulation : Use PLGA or liposomes for sustained release. LogP optimization (target ~2–3) via substituent tuning balances permeability and solubility .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer: Store at –20°C in amber vials under inert atmosphere (N₂/Ar). Desiccants (silica gel) prevent hydrolysis of the acetamide group. For long-term stability (>6 months), lyophilization is advised .
Advanced: How to design analogs for probing metabolic pathways?
Answer: Isotope labeling (¹⁴C at the methylene group) tracks metabolites via LC-MS/MS. Fluorine-18 analogs enable PET imaging for in vivo distribution studies. CYP450 inhibition assays (e.g., human liver microsomes) identify major metabolic enzymes .
Advanced: What crystallographic parameters indicate polymorphism, and how is it managed?
Answer: Polymorphs exhibit distinct unit cell dimensions (e.g., space group P2₁/c vs. P-1). Differential Scanning Calorimetry (DSC) detects melting point variations (±5°C). Seeding with known crystal forms during recrystallization ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
